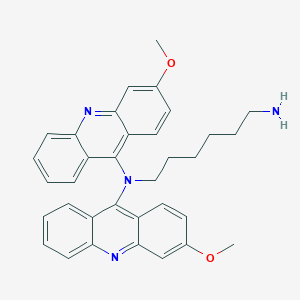
N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine: is a complex organic compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and features two methoxyacridinyl groups attached to a hexane-1,6-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hexane-1,6-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Starting Materials: 6,9-dichloro-2-methoxyacridine and hexane-1,6-diamine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the development of new materials and as a component in industrial processes
作用機序
The mechanism of action of N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
- N,N’-bis(6-chloro-2-methoxyacridin-9-yl)-hexane-1,6-diamine
- N,N’-bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide (Irganox 1098)
Uniqueness: N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine is unique due to its specific methoxyacridinyl groups and hexane-1,6-diamine backbone, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .
特性
分子式 |
C34H34N4O2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
N',N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)36-29-13-7-5-11-25(29)33(27)38(20-10-4-3-9-19-35)34-26-12-6-8-14-30(26)37-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20,35H2,1-2H3 |
InChIキー |
CPAOJLSPQZHBDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N(CCCCCCN)C4=C5C=CC(=CC5=NC6=CC=CC=C64)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![(2R,3S)-3-(Formyl-hydroxy-amino)-4-methyl-2-(2-methylpropyl)-N-[(1S,2S)-2-methyl-1-(pyridin-2-ylcarbamoyl)butyl]pentanamide](/img/structure/B12298418.png)

![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-a-methyl-, (aS,gR)-](/img/structure/B12298429.png)
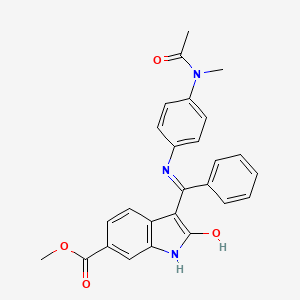

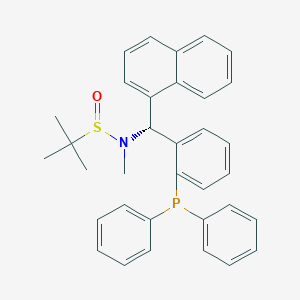
![(4R,5S,6S)-6-((R)-1-Hydroxyethyl)-4-methyl-7-oxo-3-(((R)-5-oxopyrrolidin-3-yl)thio)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12298455.png)
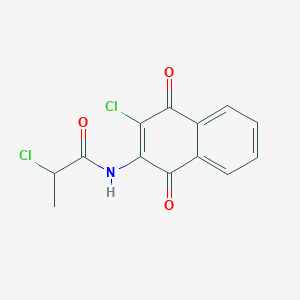
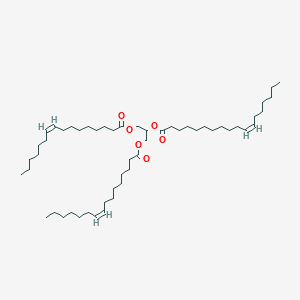
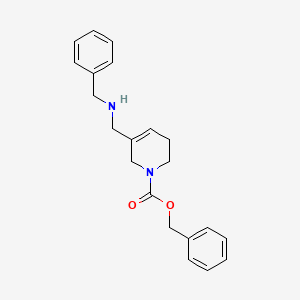
![cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B12298468.png)
![[12-Cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B12298474.png)
